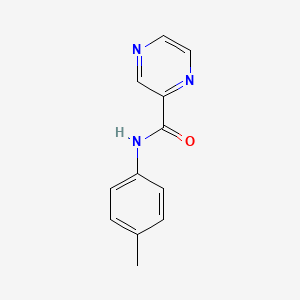
1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of methanesulfonamides often involves the reaction of suitable amine precursors with methanesulfonyl chloride. For compounds with specific substituents like chlorophenyl and dimethoxyphenyl, the synthesis strategy may include directed aromatic substitution reactions to introduce these groups at the desired positions on the benzene ring before or after the sulfonamide formation. While specific synthesis routes for "1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide" are not detailed in the provided references, general methodologies can be inferred from related compounds (Gowda, Foro, & Fuess, 2007).
Molecular Structure Analysis
The molecular structure of methanesulfonamides, including the compound , typically features planar aromatic rings with the sulfonamide group creating a three-dimensional aspect due to its tetrahedral sulfur center. The specific arrangement of substituents affects the molecule's overall geometry, influencing its chemical reactivity and physical properties. For closely related structures, N—H...O hydrogen bonding can lead to dimer formation, and C—H...O interactions may result in more complex supramolecular assemblies (Gowda, Foro, & Fuess, 2007).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-12-7-8-14(15(9-12)21-2)17-22(18,19)10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHUVLVCVCLAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3R*,4S*)-1-[(3-fluoro-4-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5621825.png)
![(1S*,5R*)-3-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5621827.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(3-methylphenyl)-1-piperazinyl]acetyl}-4-piperidinol](/img/structure/B5621834.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5621854.png)
![2-{[1-(3-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-2H-1,2,3-triazole](/img/structure/B5621860.png)

![4-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-1,4-oxazepane](/img/structure/B5621872.png)
![1-benzyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5621884.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5621891.png)
![[(3aS*,9bS*)-2-(1-phenyl-1H-tetrazol-5-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5621896.png)

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5621919.png)
![cis-4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)cyclohexanol](/img/structure/B5621929.png)
![N-1,3-benzothiazol-2-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5621938.png)